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Compound of Interest

(R)-(-)-2,2-Dimethylcyclopropane-
Compound Name:
1-carboxamide

Cat. No.: B109103

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of (R)-(-)-2,2-Dimethylcyclopropane-1-
carboxamide, a chiral intermediate of significant interest in pharmaceutical synthesis. Its
properties and spectral data are compared with structurally related analogs to offer a clear
benchmark for identification and quality control. Detailed experimental protocols for key
analytical techniques are also provided.

Physicochemical Properties

(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide is a chiral organic compound. It presents
as a solid with a melting point range of 135-139 °C.[1] The molecular formula of the compound
iIs CeH11NO, and it has a molecular weight of 113.16 g/mol .[1]

A comparative summary of the physicochemical properties of (R)-(-)-2,2-
Dimethylcyclopropane-1-carboxamide and its related analogs is presented in Table 1.

Table 1: Physicochemical Properties of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide
and Analogs
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(R)-(-)-2,2- (S)-(+)-2,2- o
Dimethylcy  Dimethylcy " N-
Dimethylcy Cyclopropa

clopropane- clopropane- Ethylcyclop
Property clopropane necarboxa

1- 1- ) ) ropanecarb

. . carboxamid mide .
carboxamid carboxamid . oxamide
e (Racemic)

e e

106462-18- N
CAS Number af1] 75885-58-4 1759-55-3 6228-73-5[2] Not specified
Molecular

CeH11NOJ[1] CeH11NO CeH11NOJ[1] C4H7NOJ2] CeH11NOJ[3]
Formula
Molecular
Weight ( 113.16[1] 113.16 113.16[1] 85.10[2] 113.16[3]
g/mol)
Melting Point - - -
0 135-139[1] 135-137 Not specified Not specified Not specified

_ [a]20/D +82°,
Optical - ) Not Not Not
o Not specified c=1in ] ] ]
Activity applicable applicable applicable
methanol

Form Solid[1] Solid Solid Not specified Not specified

Spectroscopic Data

The structural elucidation of (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide is

accomplished through various spectroscopic techniques. As enantiomers, the (R) and (S) forms

exhibit identical NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 13C NMR spectra are crucial for confirming the molecular structure. While specific

high-resolution spectra for the (R)-enantiomer are not readily available in public domains, data

for the corresponding (S)-enantiomer provides the necessary reference.

Table 2: 1H NMR Spectral Data
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Chemical Shift (6, ppm)

Compound Solvent o
and Multiplicity

(S)-(+)-2,2- Data sourced from spectral
Dimethylcyclopropane-1- CDCls databases for the (S)-
carboxamide enantiomer.
N,N-

) - Predicted values for a closely
Dimethylcyclopropanecarboxa Not specified

mide

related structure.

Table 3: 13C NMR Spectral Data

Compound Solvent Chemical Shift (6, ppm)
(S)-(+)-2,2- Data sourced from spectral
Dimethylcyclopropane-1- CDCls databases for the (S)-
carboxamide enantiomer.
2,2-

] - Reference data from public
Dimethylcyclopropanecarboxa Not specified

) ) databases.
mide (Racemic)
N,N- .

) N Predicted values for a closely
Dimethylcyclopropanecarboxa Not specified

mide

related structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key

absorption bands for the carboxamide group are expected in the regions of 3350-3180 cm~1
(N-H stretch) and 1680-1630 cm~* (C=0 stretch, Amide | band).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. For 2,2-Dimethylcyclopropanecarboxamide, the molecular ion peak [M]* is

expected at m/z 113.[1]
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Experimental Protocols

Detailed methodologies for the characterization of (R)-(-)-2,2-Dimethylcyclopropane-1-
carboxamide are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs, DMSO-ds). Add a small amount of tetramethylsilane
(TMS) as an internal standard (0 ppm).

» 'H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR
spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2
seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

e 13C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled
sequence is typically used. A larger number of scans and a longer relaxation delay (e.g., 2-5
seconds) are generally required due to the lower natural abundance of 13C.

Infrared (IR) Spectroscopy

o Attenuated Total Reflectance (ATR)-IR: Place a small amount of the solid sample directly on
the ATR crystal. Apply pressure to ensure good contact and record the spectrum, typically in
the range of 4000-400 cm™1,

o KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200
mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a
transparent pellet using a hydraulic press. Record the spectrum.

Mass Spectrometry (MS)

o Electron lonization (EI)-MS: Introduce the sample into the mass spectrometer, typically via a
direct insertion probe or after separation by gas chromatography (GC). The standard
electron energy for ionization is 70 eV.

Chiral High-Performance Liquid Chromatography
(HPLC)
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e Objective: To determine the enantiomeric purity of (R)-(-)-2,2-Dimethylcyclopropane-1-
carboxamide.

e Column: A chiral stationary phase (CSP) column is required. Common choices for separating
chiral amides include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H)
or Pirkle-type columns.

» Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar
modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio needs to be optimized
to achieve baseline separation of the enantiomers. For example, a starting mobile phase
could be 90:10 (v/v) hexane:isopropanol.

o Detection: UV detection at a wavelength where the compound absorbs (e.g., around 210
nm).

e Procedure: Dissolve a small amount of the sample in the mobile phase. Inject the solution
onto the chiral HPLC system and monitor the elution profile. The retention times of the (R)
and (S) enantiomers will differ, allowing for their separation and quantification.

Visualizations
Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of
(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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